

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

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Compound of Interest

Compound Name: *1-cyclohexyl-3-methyl-1H-pyrazol-4-amine*
Cat. No.: B13061866

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The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.^{[1][2][3][4]} First identified by Ludwig Knorr in 1883, this aromatic diazole has demonstrated a remarkable breadth of biological activities, leading to its incorporation into numerous clinically approved drugs.^{[2][3]} The versatility of the pyrazole scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of pyrazole-containing drugs for a wide array of therapeutic areas, including oncology (e.g., Ibrutinib, Ruxolitinib), infectious diseases (e.g., Lenacapavir), and inflammatory conditions.^[1] This guide will provide a deep dive into the specific, albeit less-documented, molecule **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine**, while leveraging the extensive knowledge base of the broader pyrazole class to infer its properties, potential synthesis, and therapeutic relevance for researchers and drug development professionals.

Structural Anatomy of 1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine

While specific literature on **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** is sparse, a structural deconstruction allows for an expert evaluation of its potential chemical and biological

characteristics. The molecule can be dissected into three key components: the pyrazole core, the N1-cyclohexyl substituent, and the C4-amino group.

- **Pyrazole Core:** This forms the aromatic, heterocyclic foundation of the molecule, providing a rigid scaffold for the appended functional groups. The arrangement of nitrogen and carbon atoms influences the electron distribution and potential for hydrogen bonding.
- **N1-Cyclohexyl Group:** This bulky, lipophilic substituent is expected to significantly influence the molecule's solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.
- **C3-Methyl Group:** A small alkyl group at this position can influence the electronic properties of the ring and steric interactions with target proteins.
- **C4-Amino Group:** The presence of a primary amine at the 4-position is critical. It can act as a hydrogen bond donor and acceptor, and serves as a key site for further chemical modification to explore structure-activity relationships (SAR).

Proposed Synthesis and Characterization

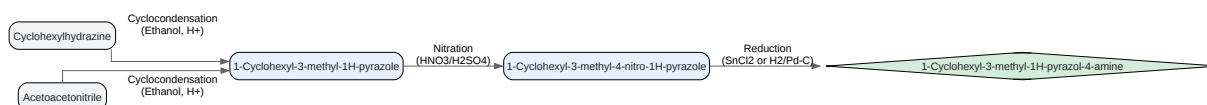
Given the lack of a directly published synthesis for **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine**, a plausible synthetic route can be devised based on established methodologies for constructing substituted pyrazoles.^[5] A common and effective strategy involves the cyclocondensation of a β -ketonitrile with a substituted hydrazine.

Proposed Synthetic Protocol

- **Step 1: Synthesis of the Hydrazine Precursor.** Cyclohexylhydrazine can be prepared from cyclohexyl bromide via reaction with hydrazine hydrate.
- **Step 2: Synthesis of the β -Ketonitrile.** Acetoacetonitrile (3-oxobutanenitrile) serves as a readily available starting material.
- **Step 3: Cyclocondensation.** The key pyrazole-forming step involves the reaction of cyclohexylhydrazine with acetoacetonitrile. This reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid. The initial

condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

- Step 4: Introduction of the Amino Group. A common method to introduce an amino group at the C4 position of a pyrazole is through nitration followed by reduction. The synthesized 1-cyclohexyl-3-methyl-1H-pyrazole would first be nitrated at the 4-position using a standard nitrating agent (e.g., nitric acid in sulfuric acid). The resulting 4-nitro-pyrazole is then reduced to the desired 4-amino-pyrazole using a reducing agent such as tin(II) chloride or catalytic hydrogenation ($H_2/Pd-C$).

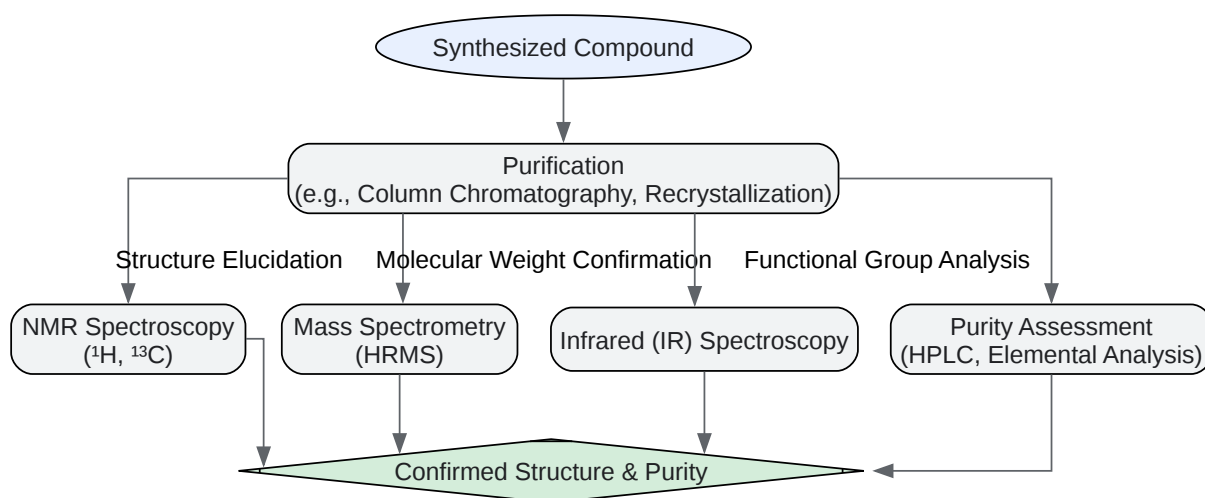


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A proposed synthetic workflow for **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine**.

Characterization Workflow

Once synthesized, the identity and purity of the target compound would be confirmed through a standard battery of analytical techniques.



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Standard workflow for the characterization of a novel synthesized compound.

Biological Activities of the Pyrazol-4-amine Scaffold

While **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** itself is not well-characterized in biological literature, the broader class of pyrazole derivatives, particularly those bearing a 4-amino functionality, exhibit a vast range of activities. This strongly suggests that the target compound is a promising candidate for biological screening.

Therapeutic Area	Molecular Target(s)	Reported Activity of Related Pyrazoles	Reference(s)
Anticancer	Kinases (e.g., CDK2, BTK, EGFR, VEGFR-2), p53 pathway	Inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. [6][7][8] The pyrazole scaffold is a key component of several kinase inhibitors.[1]	[1][6][7][8]
Anti-inflammatory	IRAK4, p38 kinase	Inhibition of inflammatory signaling pathways.[9][10] Pyrazole derivatives are being investigated for inflammatory diseases.[9][11]	[9][10][11]
Antimicrobial	Various bacterial and fungal targets	Activity against a range of pathogens, including resistant strains.[1][10]	[1][10]
Antiviral	Various viral enzymes and proteins	Inhibition of viral replication.[2][3]	[2][3]

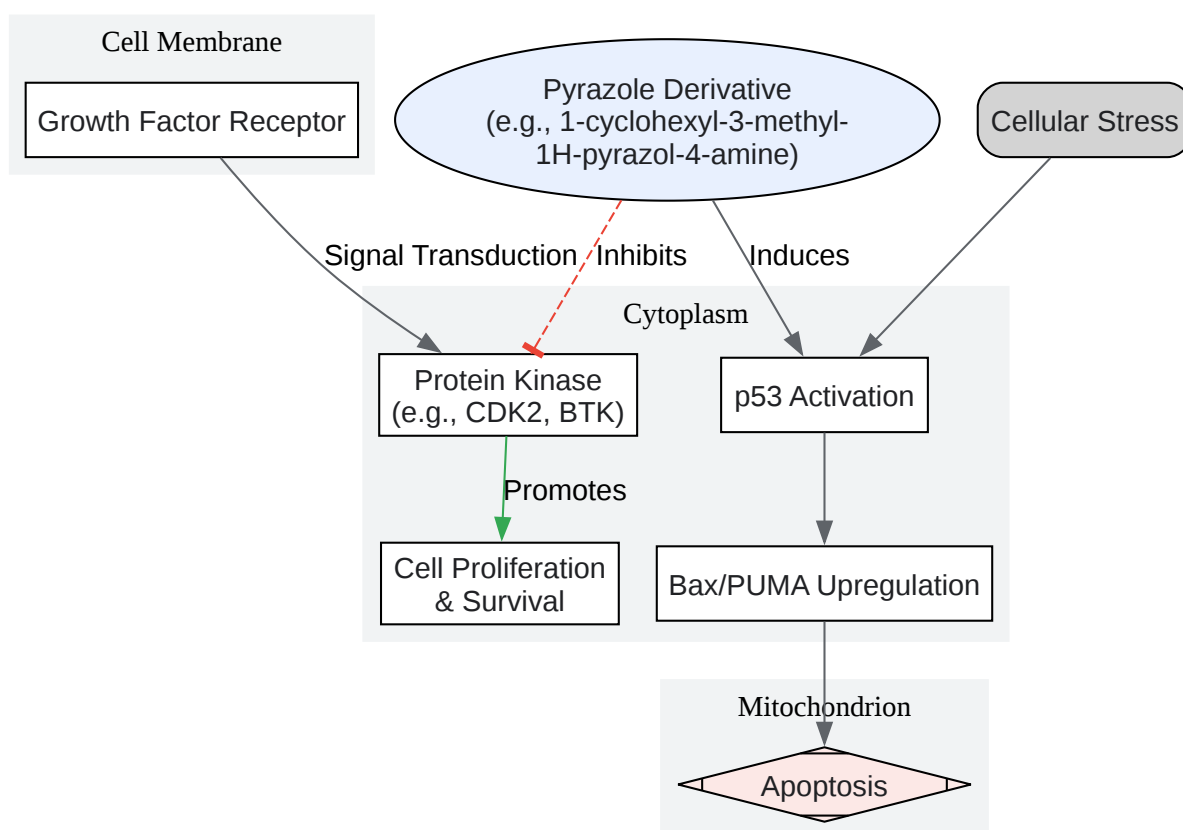
Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A prevalent mechanism of action for anticancer pyrazoles is the inhibition of protein kinases. Many pyrazole derivatives are designed to fit into the ATP-binding pocket of kinases that are overactive in cancer cells, thereby blocking downstream signaling pathways that promote cell growth and survival.[12]

For instance, certain pyrazolopyrimidine derivatives have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling

pathway.[7] Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed as highly potent and selective CDK2 inhibitors, which play a crucial role in cell cycle regulation.[6]

Furthermore, some cytotoxic pyrazole derivatives have been shown to induce apoptosis (programmed cell death) through the p53 signaling pathway.[12][13] Activation of the tumor suppressor protein p53 can lead to the upregulation of pro-apoptotic proteins, triggering cell death in cancer cells.[12]



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Potential mechanisms of action for bioactive pyrazole derivatives.

Potential Applications and Future Directions

Based on the extensive bioactivity profile of the pyrazol-4-amine scaffold, **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** represents a valuable lead compound for further investigation in several therapeutic areas:

- **Oncology:** The compound should be screened against a panel of cancer cell lines and a diverse set of protein kinases to identify potential anticancer activity. The N1-cyclohexyl group may confer a unique selectivity profile.
- **Inflammatory Diseases:** Given the known anti-inflammatory properties of pyrazoles, this compound could be tested in assays for key inflammatory targets like IRAK4 or p38 kinase. [\[9\]](#)[\[10\]](#)
- **Infectious Diseases:** Screening against bacterial, fungal, and viral pathogens could uncover novel antimicrobial or antiviral properties.

Future research should focus on a systematic exploration of the structure-activity relationship (SAR). This would involve the synthesis of a library of analogues by modifying the N1-substituent, the C3-substituent, and by derivatizing the C4-amino group. This approach would elucidate the key structural features required for potent and selective biological activity.

Conclusion

While **1-cyclohexyl-3-methyl-1H-pyrazol-4-amine** is not a widely studied molecule, its core structure belongs to the esteemed pyrazole family, a privileged scaffold in modern drug discovery. By understanding the established synthesis, characterization, and diverse biological activities of related pyrazol-4-amines, we can confidently propose that this specific compound holds significant potential as a lead for novel therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to initiate the synthesis, characterization, and biological evaluation of this promising molecule, underscoring the enduring power of the pyrazole nucleus in the quest for new medicines.

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